2-(4-(isopropylthio)phenyl)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)acetamide
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Overview
Description
2-(4-(isopropylthio)phenyl)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)acetamide is a complex organic compound with potential applications in various scientific fields This compound features a unique structure that combines a phenyl ring substituted with an isopropylthio group, a pyrazole ring, and a tetrahydropyran moiety
Preparation Methods
The synthesis of 2-(4-(isopropylthio)phenyl)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)acetamide involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the key intermediates, such as the isopropylthio-substituted phenyl compound and the pyrazole derivative. These intermediates are then coupled under controlled conditions to form the final product.
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Synthetic Route
Step 1: Synthesis of 4-(isopropylthio)phenyl derivative.
Step 2: Preparation of the pyrazole intermediate.
Step 3: Coupling of the intermediates to form the final compound.
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Reaction Conditions
- The reactions often require the use of catalysts, such as palladium or copper, to facilitate the coupling process.
- Solvents like dichloromethane or tetrahydrofuran are commonly used to dissolve the reactants and control the reaction environment.
- Temperature control is crucial, with reactions typically conducted at elevated temperatures to ensure complete conversion of the reactants.
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Industrial Production
- Scaling up the synthesis for industrial production involves optimizing the reaction conditions to maximize yield and purity.
- Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
2-(4-(isopropylthio)phenyl)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution.
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Oxidation
- The isopropylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
- The pyrazole ring may also undergo oxidation under strong conditions, leading to the formation of pyrazole N-oxides.
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Reduction
- Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
- The reduction of the carbonyl group in the acetamide moiety can yield the corresponding amine.
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Substitution
- The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
- The pyrazole ring can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups.
Scientific Research Applications
2-(4-(isopropylthio)phenyl)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)acetamide has diverse applications in scientific research:
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Chemistry
- Used as a building block for the synthesis of more complex molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
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Biology
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
- Used in the development of bioactive compounds for pharmaceutical research.
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Medicine
- Explored as a potential drug candidate due to its unique structural features.
- Studied for its interactions with biological targets, such as enzymes and receptors.
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Industry
- Utilized in the development of new materials with specific properties, such as polymers and coatings.
- Employed in the synthesis of specialty chemicals for various industrial applications.
Mechanism of Action
The mechanism of action of 2-(4-(isopropylthio)phenyl)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways:
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Molecular Targets
- The compound may interact with enzymes, altering their activity and affecting metabolic pathways.
- It can bind to receptors, modulating signal transduction processes.
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Pathways Involved
- The compound’s effects on cellular pathways can lead to changes in gene expression, protein synthesis, and cellular metabolism.
- Its interaction with oxidative stress pathways may contribute to its potential therapeutic effects.
Comparison with Similar Compounds
2-(4-(isopropylthio)phenyl)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)acetamide can be compared with other similar compounds to highlight its uniqueness:
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Similar Compounds
- Compounds with similar structural features, such as other pyrazole derivatives or phenylacetamides.
- Molecules with isopropylthio or tetrahydropyran moieties.
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Uniqueness
- The combination of the isopropylthio group, pyrazole ring, and tetrahydropyran moiety in a single molecule is unique.
- This structural diversity contributes to its distinct chemical reactivity and potential applications.
Properties
IUPAC Name |
N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]-2-(4-propan-2-ylsulfanylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2S/c1-15(2)26-19-8-6-16(7-9-19)11-20(24)22-17-12-21-23(13-17)14-18-5-3-4-10-25-18/h6-9,12-13,15,18H,3-5,10-11,14H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGARWXOISRBNPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)NC2=CN(N=C2)CC3CCCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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